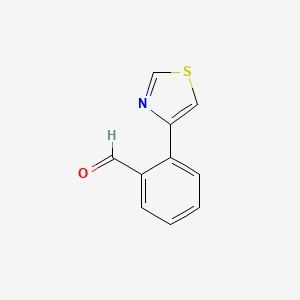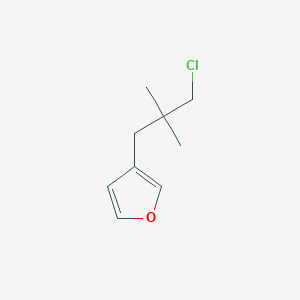
3-(3-Chloro-2,2-dimethylpropyl)furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-2,2-dimethylpropyl)furan is an organic compound with the molecular formula C₉H₁₃ClO It is a furan derivative, characterized by a furan ring substituted with a 3-chloro-2,2-dimethylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-(3-Chloro-2,2-dimethylpropyl)furan involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones. This reaction is mediated by boron trifluoride etherate (BF₃·Et₂O) and proceeds through a formal [4 + 1] cycloaddition mechanism. The reaction integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of hydrogen chloride in a one-flask approach, yielding the desired furan derivative under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic route suggests that it could be adapted for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
3-(3-Chloro-2,2-dimethylpropyl)furan can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2,2-dimethylpropyl group can be substituted by other nucleophiles.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include furanones or other oxidized furan derivatives.
Reduction Reactions: Products include tetrahydrofuran derivatives.
科学的研究の応用
3-(3-Chloro-2,2-dimethylpropyl)furan has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Chloro-2,2-dimethylpropyl)furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
類似化合物との比較
Similar Compounds
3-(3-Chloro-2-(chloromethyl)-2-methylpropyl)furan: Similar structure but with an additional chlorine atom.
2-(3-Chloro-2,2-dimethylpropyl)furan: Similar structure but with the substituent at a different position on the furan ring.
Uniqueness
3-(3-Chloro-2,2-dimethylpropyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other furan derivatives may not be suitable.
特性
分子式 |
C9H13ClO |
|---|---|
分子量 |
172.65 g/mol |
IUPAC名 |
3-(3-chloro-2,2-dimethylpropyl)furan |
InChI |
InChI=1S/C9H13ClO/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6H,5,7H2,1-2H3 |
InChIキー |
QMKBTEAEHFDLIT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=COC=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


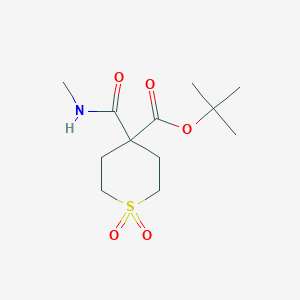
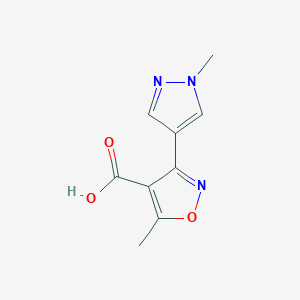
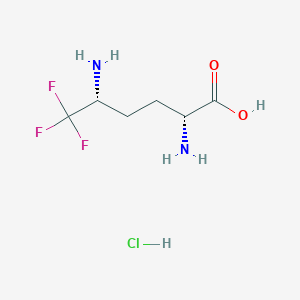
![[(3S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13156309.png)
![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B13156311.png)
![1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B13156319.png)
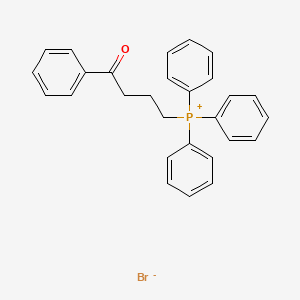
![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)





